2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one
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Overview
Description
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one is a useful research compound. Its molecular formula is C27H29N3O3S and its molecular weight is 475.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential candidate for anti-tubercular activity.
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to cell wall defects, which can result in the death of the bacterium . The downstream effects of this disruption are still being studied.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of the mycobacterial cell wall. This can lead to the death of the bacterium, providing a potential mechanism for its anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzothiazole derivative and the biomolecule it interacts with .
Cellular Effects
Benzothiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
The compound 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one is a complex organic molecule that exhibits significant biological activity due to its unique structural features combining benzothiazole and chromenone moieties. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure
The molecular formula for this compound is C19H22N2O3S. The structural complexity arises from the presence of both a benzothiazole group and a chromenone structure, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis typically involves multi-step reactions starting from 2-aminobenzothiazole and chromenone derivatives. A common method includes:
- Condensation Reaction : Reacting 2-aminobenzothiazole with a chromenone derivative in the presence of a base such as potassium carbonate.
- Cyclization : The intermediate product undergoes cyclization under acidic or basic conditions.
- Purification : Techniques such as recrystallization or column chromatography are employed to purify the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in cellular processes. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit various kinases by binding to their active sites, thus blocking their activity.
- Molecular Interactions : Its structure allows for hydrogen bonding and π-π interactions with target proteins, enhancing binding affinity and specificity.
Anticancer Properties
Recent studies have indicated that derivatives of benzothiazole and chromone exhibit anticancer activities. For instance, related compounds have shown inhibition of the ATR kinase pathway, which is crucial for DNA damage response in cancer cells .
Table 1: Biological Activities of Related Compounds
Compound Name | Target | Activity | Concentration (µM) |
---|---|---|---|
Compound 7a | ATR Kinase | Inhibition of pChk1 | 3.995 |
Compound 7h | Chk1 | Inhibition | 2 - 5 |
Compound 7l | Chk1 | Inhibition | 5 |
Case Studies
In a study examining the biological effects of similar compounds, it was demonstrated that modifications in the chromenone structure could significantly enhance anticancer properties by improving bioavailability and reducing toxicity .
Another research highlighted the potential of benzothiazole derivatives in treating bacterial infections due to their ability to disrupt bacterial cell wall synthesis .
Potential Therapeutic Uses
Given its structural attributes, this compound shows promise in several therapeutic areas:
- Anticancer Agents : Targeting kinases involved in tumor growth.
- Antimicrobial Agents : Disrupting bacterial functions.
- Anti-inflammatory Agents : Modulating inflammatory pathways.
Safety and Efficacy
Toxicological assessments are essential for determining the safety profile of this compound. Preliminary studies suggest low cytotoxicity at therapeutic concentrations, making it a candidate for further development in clinical settings.
Properties
IUPAC Name |
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3S/c1-26(2)10-15-11-27(3,13-26)14-30(15)12-17-19(31)9-8-16-22(32)21(24(28)33-23(16)17)25-29-18-6-4-5-7-20(18)34-25/h4-9,15,31H,10-14,28H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBBLWBTWOWGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=C(C=CC4=C3OC(=C(C4=O)C5=NC6=CC=CC=C6S5)N)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.